molecular formula C14H11ClO3 B6351758 3-(4-chlorophenyl)-5-methoxybenzoic acid CAS No. 61888-74-2

3-(4-chlorophenyl)-5-methoxybenzoic acid

Cat. No.: B6351758
CAS No.: 61888-74-2
M. Wt: 262.69 g/mol
InChI Key: CQECLZXFANKLPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-5-methoxybenzoic acid is a benzoic acid derivative featuring a 4-chlorophenyl substituent at the 3-position and a methoxy group at the 5-position of the benzene ring. The compound’s molecular formula is C₁₄H₁₁ClO₃, with a molar mass of 262.69 g/mol. The 4-chlorophenyl group introduces electron-withdrawing effects, while the methoxy group donates electrons via resonance, creating a unique electronic profile that influences reactivity, solubility, and biological interactions. This compound is commercially available (e.g., Biopharmacule Speciality Chemicals P Ltd) and serves as a precursor or intermediate in pharmaceutical and agrochemical syntheses .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-13-7-10(6-11(8-13)14(16)17)9-2-4-12(15)5-3-9/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQECLZXFANKLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210898
Record name 3-Biphenylcarboxylic acid, 4'-chloro-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61888-74-2
Record name 3-Biphenylcarboxylic acid, 4'-chloro-5-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061888742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Biphenylcarboxylic acid, 4'-chloro-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 3,5-dimethoxybenzoic acid.

    Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 3,5-dimethoxybenzoic acid in the presence of a base such as sodium hydroxide.

    Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-(4-chlorophenyl)-5-methoxybenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.

    Materials Science: The compound is utilized in the development of organic semiconductors and liquid crystals.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.

    Pathways Involved: The compound may influence pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their comparative features are summarized below:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
3-(4-Chlorophenyl)-5-methoxybenzoic acid Benzoic acid 3-(4-ClC₆H₄), 5-OCH₃ 262.69 Intermediate for bioactive molecules
3-Chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzoic acid Benzoic acid 3-Cl, 4-(2-ClC₆H₄OCH₂), 5-OCH₃ 327.16 Increased lipophilicity; synthetic intermediate
4-Amino-5-chloro-2-methoxybenzoic acid Benzoic acid 4-NH₂, 5-Cl, 2-OCH₃ 201.61 Enhanced water solubility; potential pharmacophore
5-(4-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole Isoxazole 5-(4-ClC₆H₄), 3-(4-OCH₃C₆H₄) 285.72 Anticancer/antimicrobial activity
3-(1-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1H-indole Indole-thiazole hybrid 4-ClC₆H₄ (thiazole), 4-OCH₃C₆H₄ (pyrazole) ~500 (estimated) Potent antioxidant (IC₅₀ ~10 µM)

Key Observations :

  • Substituent Position: The position of the methoxy group (e.g., 5-OCH₃ in the target vs. 2-OCH₃ in 4-amino-5-chloro-2-methoxybenzoic acid) alters electronic effects. A para-methoxy group enhances resonance donation, while ortho-substitution sterically hinders the carboxylic acid.
  • Halogen Effects : Replacing 4-Cl with 4-F (e.g., in isostructural fluorophenyl analogs) reduces molecular weight and may improve metabolic stability .
  • Hybrid Cores : Isoxazole or indole-thiazole hybrids (e.g., and ) exhibit enhanced bioactivity compared to benzoic acid derivatives, likely due to improved target binding.
Physicochemical Properties
  • Acidity (pKa) : The target compound’s carboxylic acid pKa is influenced by the electron-withdrawing 4-Cl group, which increases acidity (predicted pKa ~2.8) compared to unsubstituted benzoic acid (pKa 4.2).
  • Lipophilicity (logP) : The 4-chlorophenyl group raises logP (calculated ~3.1) versus 3-(4-methoxyphenyl) analogs (logP ~2.5), enhancing membrane permeability but reducing aqueous solubility.
  • Crystallinity : Isostructural halogen-substituted analogs (e.g., 3-chloro vs. 3-bromo cinnamic acids) exhibit divergent crystal packing, suggesting the target compound may form distinct polymorphs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.